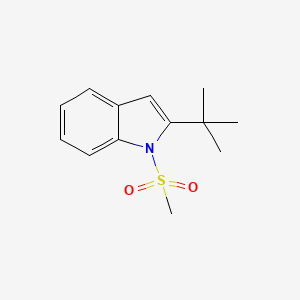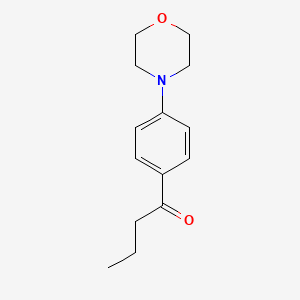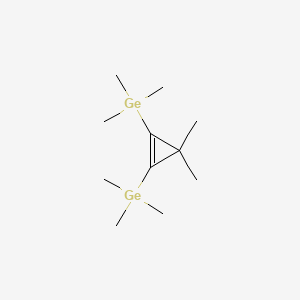
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine is a chemical compound with the molecular formula C9H24Cl2N2O It is known for its unique structure, which includes two silicon atoms and six methyl groups attached to a 1,3-disiletane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine typically involves the reaction of trimethylsilyl chloride with a suitable diamine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: This compound has a similar diamine structure but lacks the silicon atoms and methyl groups.
Trimethylsilyl chloride: Used as a reagent in the synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine, it shares some structural similarities.
Uniqueness
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine is unique due to its silicon-containing structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
192461-52-2 |
|---|---|
Formule moléculaire |
C8H22N2Si2 |
Poids moléculaire |
202.44 g/mol |
Nom IUPAC |
1-N,1-N,3-N,3-N,1,3-hexamethyl-1,3-disiletane-1,3-diamine |
InChI |
InChI=1S/C8H22N2Si2/c1-9(2)11(5)7-12(6,8-11)10(3)4/h7-8H2,1-6H3 |
Clé InChI |
IBOVEAKZLYGPNP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si]1(C[Si](C1)(C)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


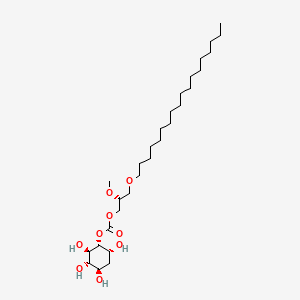
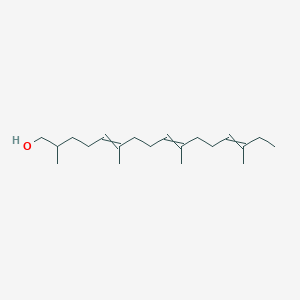

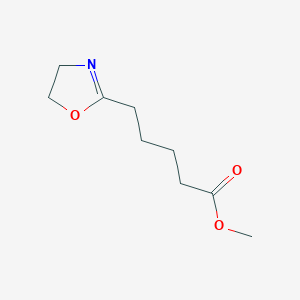
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)

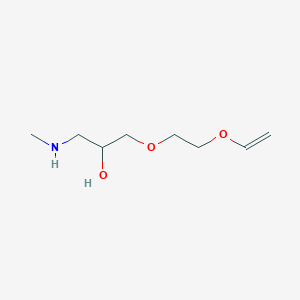
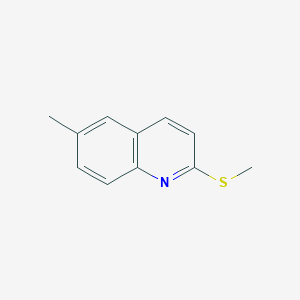
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
